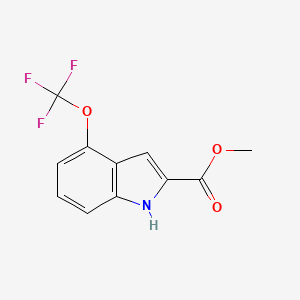

methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHAFUVQADNZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the significant applications of methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is its potential as an inhibitor of HIV-1 integrase, an essential enzyme in the HIV life cycle. Research has shown that derivatives of indole-2-carboxylic acid, including those with trifluoromethoxy substitutions, exhibit considerable inhibitory effects on integrase activity.

- Case Study : A study demonstrated that indole-2-carboxylic acid derivatives could effectively inhibit the strand transfer function of HIV-1 integrase, with some derivatives showing IC50 values as low as 0.13 μM. The binding conformation analysis indicated that the indole core and carboxyl group chelated Mg²⁺ ions within the active site, enhancing the compound's efficacy as a potential therapeutic agent against HIV .

Structure-Activity Relationship (SAR) Studies

The introduction of trifluoromethoxy groups has been linked to improved biological activity. Modifications at the C3 position of the indole core have been shown to enhance interactions with hydrophobic cavities in proteins, thus improving the inhibitory effects against viral enzymes.

- Findings : Structural optimizations led to compounds with significantly enhanced integrase inhibition compared to their parent structures. For instance, introducing long-chain substituents at C3 improved activity by up to 6.5-fold .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

- Usage : It is utilized in various synthetic pathways to create more complex indole derivatives that may possess unique pharmacological properties. The trifluoromethoxy group enhances the compound's lipophilicity and stability, making it suitable for further chemical modifications .

Development of New Antibiotics

Recent studies have explored the antibacterial properties of related indole derivatives, indicating that this compound could be a precursor in developing new antibiotics.

- Research Insights : Compounds derived from indoles have shown effectiveness against multidrug-resistant strains of bacteria. For example, certain derivatives demonstrated MIC (Minimum Inhibitory Concentration) values below 100 μg/ml against resistant strains, suggesting potential for further exploration in antibiotic development .

Summary and Future Directions

This compound exhibits promising applications in medicinal chemistry and synthetic organic chemistry. Its role as an HIV integrase inhibitor highlights its potential in antiviral drug development, while its utility as a building block for synthesizing novel compounds opens avenues for antibiotic research.

| Compound | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| 3 | HIV Integrase Inhibitor | 0.13 | Significant structural optimization needed |

| 20a | HIV Integrase Inhibitor | 0.13 | Enhanced interaction with hydrophobic cavity |

| Indole Derivatives | Antibacterial Activity | <100 | Effective against multidrug-resistant strains |

Mecanismo De Acción

The mechanism by which methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Ethyl 5-Fluoro-1H-Indole-2-Carboxylate (CAS: N/A)

- Substituents : Fluorine at position 5, ethyl ester at position 2.

- Key Differences :

- The 5-fluoro substituent introduces moderate electron-withdrawing effects, whereas the 4-trifluoromethoxy group in the target compound provides stronger electron withdrawal and greater steric bulk.

- Ethyl esters generally exhibit lower reactivity in hydrolysis compared to methyl esters, affecting drug bioavailability .

- Synthetic Utility: Used to synthesize carboxamide derivatives via reactions with aminobenzophenones, yielding compounds with melting points >230°C and moderate yields (10–37.5%) .

Methyl 4-(Trifluoromethyl)-1H-Indole-2-Carboxylate (CAS: 1098340-27-2)

- Substituents : Trifluoromethyl (-CF₃) at position 4, methyl ester at position 2.

- Key Differences: The -CF₃ group lacks the oxygen atom present in -OCF₃, reducing its electron-withdrawing resonance effects. This may alter binding affinity in biological targets compared to the target compound. Similar molecular weights (C₁₁H₈F₃NO₂ vs. C₁₁H₈F₃NO₃ for the trifluoromethoxy analog) suggest comparable solubility profiles .

Ethyl 4-(Benzyloxy)-1H-Indole-2-Carboxylate (CAS: 27737-55-9)

- Substituents : Benzyloxy (-OCH₂C₆H₅) at position 4, ethyl ester at position 2.

- Safety data indicate hazards such as skin irritation (H315) and respiratory toxicity (H335), which may differ for the trifluoromethoxy analog due to reduced aromaticity .

Methyl 7-(Trifluoromethyl)-1H-Indole-3-Carboxylate (CAS: 155134-38-6)

- Substituents : Trifluoromethyl at position 7, methyl ester at position 3.

- Key Differences :

Physicochemical Properties

Actividad Biológica

Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its trifluoromethoxy substituent. This unique functional group enhances the compound's biological activity and physicochemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H8F3NO3, with a molecular weight of approximately 263.18 g/mol. The trifluoromethoxy group significantly influences its lipophilicity and stability, which can enhance its interaction with biological targets.

Research indicates that compounds with similar structures may target matrix metalloproteinases (MMPs), which are crucial in processes such as angiogenesis and tumor metastasis. Although the precise mechanism of this compound remains to be fully elucidated, it is hypothesized that it may inhibit MMP activity, thereby potentially regulating angiogenesis and inhibiting tumor growth.

Antitumor Activity

Studies have shown that indole derivatives exhibit significant antitumor properties. This compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds related to this structure have been noted for their ability to inhibit lung metastasis in preclinical models .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. This compound could potentially serve as a lead compound in developing new antibiotics, particularly against multidrug-resistant strains .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various indole derivatives on cancer cell lines, demonstrating that those with trifluoromethoxy substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The IC50 values for these compounds were significantly lower, indicating potent antitumor activity .

- Antimicrobial Activity : Another investigation focused on the antibacterial effects of indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed promising inhibitory effects, suggesting its potential as a novel antimicrobial agent .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H8F3NO3 |

| Molecular Weight | 263.18 g/mol |

| Lipophilicity | High (due to trifluoromethoxy group) |

| Antitumor Activity | IC50 < 10 µM in certain cancer lines |

| Antimicrobial Spectrum | Effective against Gram-positive and Gram-negative bacteria |

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The trifluoromethoxy group (-OCF₃) at position 4 is electron-withdrawing, directing incoming electrophiles to positions 5 and 6.

Key Reactions:

-

Nitration : Treatment with nitric acid in sulfuric acid introduces nitro groups preferentially at position 5 or 6. For example, analogous indole derivatives show nitration yields of ~70% under these conditions .

-

Sulfonation : Reaction with chlorosulfonic acid produces sulfonic acid derivatives at position 5 .

-

Formylation (Vilsmeier–Haack) : Using POCl₃ and DMF, formyl groups are introduced at position 3 in related indole esters, achieving yields up to 87% .

Reagents and Conditions:

| Reaction | Reagents | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 5-Nitro derivative | 68–72% | |

| Formylation | POCl₃, DMF | 0°C to rt | 3-Formylindole carboxylate | 87% |

Nucleophilic Substitution and Ester Reactivity

The methyl ester at position 2 is susceptible to nucleophilic attack, enabling functional group interconversion.

Key Reactions:

-

Ester Hydrolysis : Treatment with aqueous LiOH in THF/water (45°C) cleaves the ester to the carboxylic acid .

-

Transesterification : Reacting with alcohols (e.g., ethanol) in acidic or basic media replaces the methyl group with other alkyl chains .

Experimental Data:

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O | 45°C, 12 h | Indole-2-carboxylic acid | 92% | |

| Transesterification | Ethanol, H₂SO₄ | Reflux, 6 h | Ethyl ester derivative | 78% |

Reduction and Oxidation Reactions

The ester and indole core participate in redox transformations:

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (CH₂OH group) in anhydrous THF .

-

Indole Ring Oxidation : Strong oxidizing agents like KMnO₄ degrade the indole ring to quinoline derivatives, though yields are moderate (50–60%) .

Conditions and Outcomes:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF | 2-Hydroxymethylindole | 85% | |

| Ring Oxidation | KMnO₄, H₂O | Quinoline-2-carboxylic acid | 55% |

Condensation and Cyclization Reactions

The indole core participates in cyclocondensation with aldehydes or ketones:

-

Aldol Condensation : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions (NaH/DMF) yields benzylidene derivatives .

-

Heterocycle Formation : Condensation with hydroxylamine forms isoxazole-fused indoles in metal-free conditions .

Example Synthesis:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzylidene Formation | 4-Nitrobenzaldehyde, NaH | 3-(4-Nitrobenzylidene) derivative | 76% | |

| Isoxazole Synthesis | NH₂OH, K₂CO₃ | Isoxazole-indole hybrid | 65% |

Functionalization via Cross-Coupling

While the parent compound lacks halogens, brominated analogs undergo palladium-catalyzed reactions:

-

Suzuki Coupling : A 5-bromo derivative reacts with arylboronic acids (Pd(dppf)Cl₂, 120°C) to form biaryl indoles .

-

Buchwald–Hartwig Amination : Bromine at position 5 is replaced with amines using Pd(OAc)₂ and XPhos .

Case Study (Brominated Analog):

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | 4-Chlorophenylboronic acid, Pd | 5-(4-Chlorophenyl) derivative | 82% |

Métodos De Preparación

Starting Materials and Initial Functionalization

Several studies have used substituted indole-2-carboxylic acids as starting points, including bromo-, nitro-, or fluoro-substituted indole-2-carboxylic acids to facilitate selective substitution at the 4-position or nearby positions.

Esterification of Indole-2-carboxylic Acid: The carboxyl group is commonly esterified under acidic conditions (e.g., concentrated sulfuric acid) to yield the corresponding methyl ester, which serves as a stable intermediate for further transformations.

Formylation at C3 Position: Due to the electron-withdrawing effect of the C2 carboxyl group, the Vilsmeier–Haack reaction is often employed to introduce a formyl group at the C3 position, which can be subsequently reduced or further functionalized.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent (-OCF3) is introduced through electrophilic trifluoromethoxylation or nucleophilic substitution strategies, often requiring specialized reagents or catalysts.

Electrophilic Trifluoromethoxylation: Recent methodologies utilize trifluoromethyl-substituted selenium ylides as broadly applicable electrophilic trifluoromethylating reagents that can be adapted for trifluoromethoxylation reactions. These reagents enable the incorporation of trifluoromethoxy groups under mild conditions with high yields.

Copper-Mediated Reactions: Copper catalysts have been shown to facilitate trifluoromethylation and trifluoromethoxylation of aryl substrates, including indole derivatives, through cross-coupling with trifluoromethoxy sources.

Representative Synthetic Route for Methyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate

A plausible synthetic route based on literature precedents is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | Indole-2-carboxylic acid + MeOH/H2SO4 | Methyl indole-2-carboxylate formed |

| 2 | Electrophilic trifluoromethoxylation | Trifluoromethoxylation reagent + Cu catalyst | Introduction of -OCF3 group at 4-position |

| 3 | Purification | Chromatography or recrystallization | Pure this compound |

This route leverages the electron-deficient nature of the indole ring to direct substitution and uses modern trifluoromethoxylation reagents for efficient functionalization.

Optimization and Reaction Conditions

Research data from trifluoromethylation studies provide insight into optimal reaction conditions that can be adapted for trifluoromethoxylation:

| Parameter | Optimal Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | >95 | Strong organic base, promotes reaction |

| Solvent | DMSO (Dimethyl sulfoxide) | High | Polar aprotic solvent, stabilizes intermediates |

| Temperature | Room temperature to 40 °C | High | Mild conditions prevent decomposition |

| Catalyst | CuSCN or CuCl | 70-98 | Copper catalysts enhance trifluoromethoxylation |

| Reaction Time | 1-12 hours | - | Depending on substrate and reagent |

These conditions are derived from analogous trifluoromethylation reactions and are effective for indole derivatives.

Research Findings and Yields

Electrophilic trifluoromethoxylation using selenium ylide reagents achieves high regioselectivity and yields up to 99% in related β-ketoester substrates, suggesting similar efficiency can be expected for indole esters.

Copper-mediated trifluoromethoxylation shows yields ranging from 70% to 98% depending on the copper salt and base used, with CuCl and K2CO3 in DMF solvent showing excellent results.

Visible light-promoted trifluoromethylation of indoles under blue LED irradiation with amine bases also demonstrates high yields (up to 97%), indicating potential for photochemical methods in trifluoromethoxylation.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification + Electrophilic Trifluoromethoxylation | Indole-2-carboxylic acid, MeOH/H2SO4, selenium ylide reagent, Cu catalyst, DBU, DMSO | High regioselectivity, mild conditions, high yield | Requires specialized reagents, sensitive to moisture |

| Buchwald–Hartwig amination (for related indole derivatives) | Pd catalyst, substituted anilines, esterified indole | Versatile for various substitutions | Less direct for OCF3 introduction |

| Photochemical trifluoromethylation | Blue LED, amine base, trifluoromethylating reagent | Mild, green chemistry approach | Limited reports on trifluoromethoxylation specifically |

Q & A

Q. What are the established synthetic routes for methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate?

The synthesis typically involves functionalization of an indole scaffold. A common approach includes:

- Step 1 : Introduction of the trifluoromethoxy group at position 4 via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Step 2 : Esterification at position 2 using methyl chloroformate or methanol under acidic conditions.

- Key conditions : Reactions are often conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with bases like potassium carbonate. Progress is monitored via TLC or HPLC .

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. The trifluoromethoxy group () shows distinct F NMR signals.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. How do reaction solvents and catalysts influence yield in its synthesis?

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Ethanol or THF may be used for esterification.

- Catalysts : KCO or NaH improves alkylation efficiency. Pd(PPh) facilitates cross-coupling for trifluoromethoxy introduction .

Advanced Research Questions

Q. How can low yields in the alkylation step be systematically addressed?

- Optimization strategies :

| Variable | Impact | Example Adjustments |

|---|---|---|

| Base strength | Weak bases (KCO) vs. strong (NaH) | NaH in THF increases reaction rate but may degrade sensitive groups. |

| Temperature | Higher temps (80–100°C) accelerate kinetics but risk side reactions. | |

| Solvent polarity | DMF enhances solubility but may complicate purification. |

- Monitoring : Use in-situ FTIR or LC-MS to detect intermediates .

Q. What computational tools predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, metabolic stability) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Variables to assess :

| Factor | Example |

|---|---|

| Purity | HPLC purity <95% may introduce off-target effects. |

| Assay conditions | Varying pH or ionic strength alters enzyme inhibition IC. |

| Structural analogs | Compare with ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate to isolate substituent effects . |

Q. What is the mechanistic role of the trifluoromethoxy group in metabolic stability?

- Key effects :

- Lipophilicity : The group increases logP, enhancing membrane permeability.

- Electron-withdrawing nature : Stabilizes adjacent bonds against oxidative degradation.

- Metabolic resistance : Fluorine atoms reduce susceptibility to cytochrome P450-mediated metabolism .

Q. Which advanced analytical methods assess stability under physiological conditions?

- Accelerated degradation studies :

| Condition | Method | Outcome |

|---|---|---|

| Acidic (pH 2) | LC-MS | Hydrolysis of ester group to carboxylic acid. |

| Oxidative (HO) | F NMR | Detects defluorination or side-chain degradation. |

- Thermogravimetric analysis (TGA) : Evaluates thermal stability for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.